molecular formula C17H18N4O2 B2590299 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1798511-82-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2590299
CAS RN: 1798511-82-6
M. Wt: 310.357
InChI Key: NFUAOPKDCFVBRR-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves structure-based design strategy . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is C7H6N2 with a molecular weight of 118.1359 .

Scientific Research Applications

FGFR Inhibition in Cancer Therapy

The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast cancer, lung cancer, prostate cancer, and liver cancer . The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h exhibited impressive FGFR inhibitory activity, making it a promising lead compound for further optimization. In vitro studies have shown that 4h inhibits breast cancer cell proliferation and induces apoptosis. Additionally, it significantly reduces cell migration and invasion .

Antileishmanial Activity

Compound 5m, a derivative of the same scaffold, has been evaluated for its antileishmanial properties. In infected mice, it demonstrated substantial inhibition of parasite burden in both the liver and spleen. Furthermore, in vitro pharmacokinetic studies confirmed its stability in simulated gastric and intestinal fluids .

Cell Cycle Arrest and Apoptosis

Another derivative, compound 5k, has been investigated for its ability to induce cell cycle arrest and apoptosis in HepG2 cells. Mechanistically, it upregulates proapoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 activity .

One-Pot Synthesis of Pyrrolopyrazine Derivatives

The compound’s core structure has been utilized in the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives. This synthetic approach involves a domino imine formation, intramolecular annulation, and a “Ugi-azide reaction” .

Mechanism of Action

Target of Action

The primary targets of 5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide interacts with FGFRs by inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of FGFRs by 5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide results in decreased cell proliferation and increased apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of cancer cells .

Future Directions

The future directions of research on 1H-pyrrolo[2,3-b]pyridine derivatives involve developing a class of these derivatives targeting FGFR with development prospects . They could be beneficial for cancer therapy .

properties

IUPAC Name

5-cyclopropyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(14-11-15(23-20-14)12-4-5-12)19-8-2-9-21-10-6-13-3-1-7-18-16(13)21/h1,3,6-7,10-12H,2,4-5,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUAOPKDCFVBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide

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